5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
“5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE” is a complex organic compound that features a variety of functional groups, including a brominated benzodioxole, a trifluoromethylated phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Bromination: Introduction of the bromine atom into the benzodioxole ring.
Methoxylation: Addition of methoxy groups to the benzodioxole.
Formation of the oxazole ring: Cyclization reactions to form the oxazole ring.
Condensation: Formation of the hydrazide linkage with the trifluoromethylated phenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
“5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating diseases or conditions.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of “5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, oxazole-containing molecules, and trifluoromethylated phenyl compounds. Examples include:
- 5-Bromo-4,7-dimethoxy-2H-1,3-benzodioxole
- 4,5-Dihydro-1,2-oxazole-3-carbohydrazide
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
The uniqueness of “5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H19BrF3N3O6 |
---|---|
Molecular Weight |
558.3 g/mol |
IUPAC Name |
5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H19BrF3N3O6/c1-31-17-13(16(23)18(32-2)20-19(17)33-10-34-20)7-12-8-15(29-35-12)21(30)28-27-9-11-5-3-4-6-14(11)22(24,25)26/h3-6,9,12H,7-8,10H2,1-2H3,(H,28,30)/b27-9- |
InChI Key |
FHDBFHIPJWDGSK-WPDGFUPNSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)N/N=C\C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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